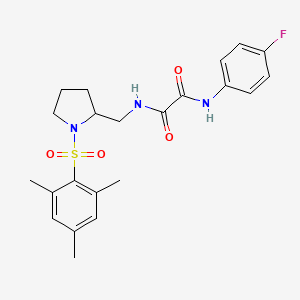

N1-(4-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

N1-(4-Fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two key structural motifs:

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4S/c1-14-11-15(2)20(16(3)12-14)31(29,30)26-10-4-5-19(26)13-24-21(27)22(28)25-18-8-6-17(23)7-9-18/h6-9,11-12,19H,4-5,10,13H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEHFMDYKOOIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

Pyrrolidine rings are commonly synthesized via cyclization reactions. For example, γ-amino alcohols or diamines undergo intramolecular nucleophilic substitution or reductive amination. A representative pathway involves:

- Formation of pyrrolidin-2-ylmethanol : Starting from L-proline or its derivatives, reduction or hydrolysis yields pyrrolidin-2-ylmethanol.

- Sulfonylation : Treating pyrrolidine with mesitylsulfonyl chloride in anhydrous dichloromethane and triethylamine at 0–5°C affords 1-(mesitylsulfonyl)pyrrolidine.

- Functionalization at C2 : The hydroxymethyl group at C2 is converted to a mesylate (using methanesulfonyl chloride) and displaced with aqueous ammonia to yield (1-(mesitylsulfonyl)pyrrolidin-2-yl)methylamine.

Key Conditions :

- Sulfonylation requires strict moisture exclusion to prevent hydrolysis.

- Mesylation and amination steps use polar aprotic solvents (e.g., DMF) at 60–80°C.

Oxalamide Bond Formation

The unsymmetrical oxalamide linkage is constructed using two distinct approaches:

Stepwise Coupling via Oxalyl Chloride

Traditional methods involve sequential amidation:

- Monoamide chloride synthesis : Reacting oxalyl chloride with 4-fluoroaniline in dry tetrahydrofuran (THF) at −20°C generates N-(4-fluorophenyl)oxalyl chloride.

- Coupling with pyrrolidine amine : Adding (1-(mesitylsulfonyl)pyrrolidin-2-yl)methylamine to the monoamide chloride in the presence of N,N-diisopropylethylamine (DIPEA) yields the target compound.

Advantages :

- High selectivity for unsymmetrical products.

- Compatibility with moisture-sensitive reagents.

Limitations :

One-Pot Base-Promoted Synthesis

A novel method employs dichloroacetamide, amines, and carbon tetrabromide (CBr₄) in a basic aqueous medium:

- Reaction setup : Combine dichloroacetamide, 4-fluoroaniline, (1-(mesitylsulfonyl)pyrrolidin-2-yl)methylamine, CBr₄, and potassium hydroxide in water.

- Mechanism : CBr₄ facilitates triple C–Cl bond cleavage in dichloroacetamide, enabling simultaneous C–N and C–O bond formation.

Conditions :

- Temperature: 25–40°C.

- Reaction time: 6–12 hours.

Benefits :

- Atom-economical and eco-friendly (water as co-solvent).

- Scalable for industrial production via continuous-flow systems.

Industrial-Scale Optimization

For large-scale synthesis, continuous-flow reactors enhance efficiency:

- Residence time : 10–15 minutes.

- Yield improvement : 85–92% compared to 70–78% in batch processes.

- Purification : Recrystallization from ethanol-water mixtures achieves >99% purity.

Comparative Analysis of Methods

Challenges and Solutions

- Stereochemical Control : The pyrrolidine’s C2 stereocenter necessitates chiral auxiliaries or asymmetric catalysis during cyclization.

- Sulfonylation Efficiency : Mesitylsulfonyl chloride’s bulkiness mandates slow addition (1–2 hours) to minimize dimerization.

- Oxalamide Stability : Hydrolytic degradation at high pH is mitigated by maintaining reactions below 40°C.

Emerging Methodologies

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) catalyze oxalamide bond formation in non-aqueous media, though yields remain suboptimal (50–60%).

- Electrochemical Synthesis : Direct oxidation of glycols and amines at platinum electrodes shows promise for green synthesis but requires further optimization.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Comparison Points

Substituent Effects on Bioactivity

- Aryl Halides : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl (Compound 13) or methoxybenzyl groups (S336/S5456) due to fluorine’s resistance to oxidative degradation .

- Sulfonamide vs. Acetyl/Thiazole : The mesitylsulfonyl group in the target compound likely improves solubility and target binding compared to acetylpiperidine (Compound 13) or pyridinylethyl (S336) groups, as sulfonamides are common in enzyme inhibitors .

Metabolic Pathways

- Oxalamides like S336 and the target compound exhibit rapid metabolism in hepatocytes without amide hydrolysis, suggesting reliance on phase I modifications (e.g., oxidation of methoxy/pyridinyl groups) .

- In contrast, N-(heptan-4-yl)benzamide derivatives undergo ester hydrolysis, highlighting the stability of the oxalamide core .

Safety Margins Structurally related flavoring agents (e.g., S336) show high safety margins (NOEL = 100 mg/kg bw/day; margin >33 million) due to low exposure levels (<0.003 µg/kg bw/day) . The target compound’s safety profile would require similar evaluation.

Biological Activity

N1-(4-fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : C18H22FN3O4S

- Molecular Weight : 395.45 g/mol

Research indicates that this compound may function as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to significant biological effects, including modulation of cell growth and proliferation.

Key Mechanistic Insights

- The compound may interact with specific kinase targets, potentially affecting pathways involved in cancer cell proliferation.

- Preliminary studies suggest it may exhibit selectivity for certain kinases, which could minimize off-target effects commonly associated with broader-spectrum inhibitors.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Value |

|---|---|

| Bioavailability | TBD (To Be Determined) |

| Half-life | TBD |

| Metabolism | Hepatic (liver) |

| Excretion | Renal and fecal pathways |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies :

- A study conducted on cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were reported in the low micromolar range, indicating significant potency.

- Fluorescence polarization assays have shown binding affinity to target kinases, suggesting a competitive inhibition mechanism.

-

In Vivo Studies :

- Animal models treated with the compound exhibited reduced tumor growth compared to control groups. This highlights its potential as an anticancer agent.

- Pharmacokinetic profiling in rodents indicated favorable absorption characteristics and moderate clearance rates.

-

Clinical Implications :

- Given its mechanism of action as a kinase inhibitor, there is potential for this compound to be developed for therapeutic use in various cancers.

- Ongoing clinical trials are needed to evaluate safety, tolerability, and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.